
N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 is a piperidine-based compound that has been synthesized and studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide involves the inhibition of various enzymes and proteins involved in inflammation, cancer, and neurodegenerative diseases. N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It also inhibits the activity of protein kinase C (PKC), which is involved in cancer cell growth. N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been shown to activate the adenosine A1 receptor, which is involved in neuroprotection.
Biochemical and physiological effects:
N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting COX-2 activity. N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting PKC activity. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for research. N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been shown to have potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. However, the synthesis method of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide is a complex process that requires expertise in organic chemistry, which may limit its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide. One direction is to study the efficacy of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide in treating various diseases in clinical trials. Another direction is to study the mechanism of action of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide in more detail to identify potential targets for drug development. Additionally, further research is needed to optimize the synthesis method of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide to make it more accessible for lab experiments.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis method of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide is a complex process that requires expertise in organic chemistry. N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. The mechanism of action of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide involves the inhibition of various enzymes and proteins involved in inflammation, cancer, and neurodegenerative diseases. N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has several advantages for lab experiments, but its availability may be limited due to the complexity of its synthesis method. There are several future directions for research on N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide, including clinical trials and optimization of the synthesis method.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide involves the reaction of 2-methoxyphenylacetic acid with 9-methylpurine-6-carboxaldehyde, followed by reduction with sodium borohydride and subsequent reaction with piperidine-4-carboxylic acid. The final product is obtained through purification by recrystallization. The synthesis method of N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide has been tested in vitro and in vivo for its efficacy in treating various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-24-12-22-16-17(24)20-11-21-18(16)25-9-7-13(8-10-25)19(26)23-14-5-3-4-6-15(14)27-2/h3-6,11-13H,7-10H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNAZXIRUVZEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-1-(9-methylpurin-6-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


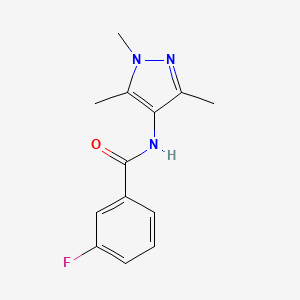
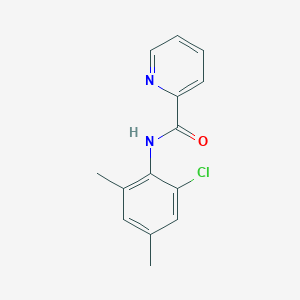
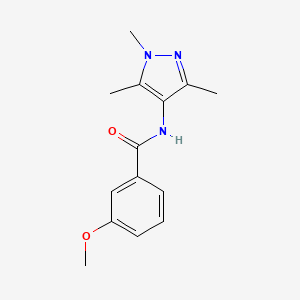
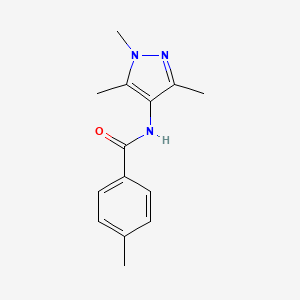
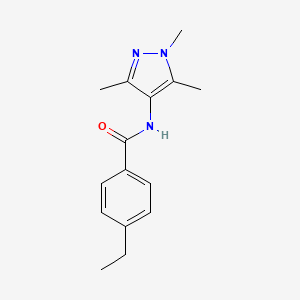
![5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7458976.png)
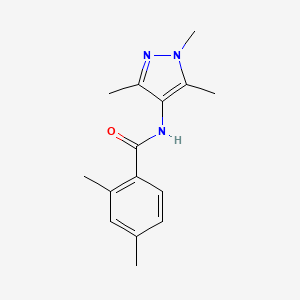
![4-Chloro-5-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B7458994.png)
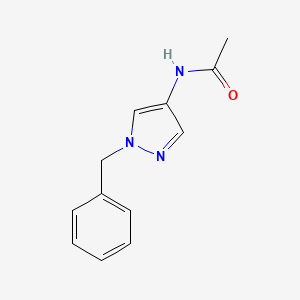

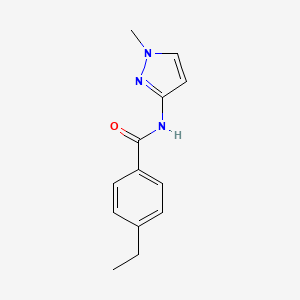
![Methyl 2-[[5-(piperidin-1-ylmethyl)furan-2-carbonyl]amino]acetate](/img/structure/B7459035.png)
